4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

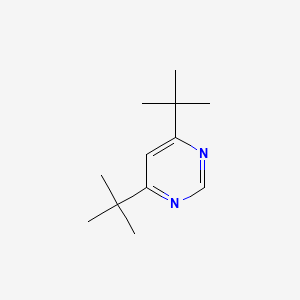

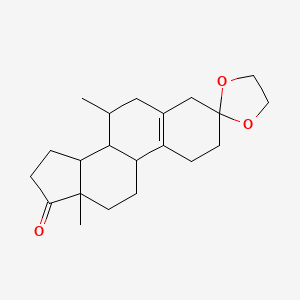

4,6-Bis(3,5-di(pyridin-4-yl)phényl)-2-méthylpyrimidine est un composé organique complexe de formule moléculaire C42H28N6. Il est connu pour sa structure unique, qui comprend un squelette de 2-phénylpyrimidine avec quatre pendants pyridine. Ce composé est largement utilisé dans divers domaines de la recherche scientifique en raison de ses propriétés exceptionnelles d'injection d'électrons et de sa haute mobilité électronique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 4,6-Bis(3,5-di(pyridin-4-yl)phényl)-2-méthylpyrimidine implique généralement la réaction de la 3,5-di(pyridin-4-yl)benzaldéhyde avec la 2-méthylpyrimidine dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un catalyseur et sous température et pression contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

Dans les milieux industriels, la production de ce composé implique souvent des techniques de sublimation pour obtenir des produits chimiques de qualité ultra-pure. La sublimation est un processus où le composé est chauffé jusqu'à ce qu'il passe d'un état solide à un état gazeux sans passer par une phase liquide, puis il est condensé à nouveau sous forme solide .

Analyse Des Réactions Chimiques

Types de réactions

4,6-Bis(3,5-di(pyridin-4-yl)phényl)-2-méthylpyrimidine subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures et des pressions contrôlées pour assurer le résultat souhaité .

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut entraîner la formation de N-oxydes de pyridine, tandis que la réduction peut produire des dérivés de pyridine .

Applications de la recherche scientifique

4,6-Bis(3,5-di(pyridin-4-yl)phényl)-2-méthylpyrimidine a une large gamme d'applications dans la recherche scientifique, notamment:

Industrie: Le composé est utilisé dans la production de dispositifs et de matériaux électroniques haute performance.

Mécanisme d'action

Le mécanisme d'action de 4,6-Bis(3,5-di(pyridin-4-yl)phényl)-2-méthylpyrimidine implique son interaction avec des cibles moléculaires via ses cycles pyridine et pyrimidine. Ces interactions peuvent réduire les densités d'états pièges et inhiber la recombinaison non radiative, ce qui conduit à une amélioration du transport et de l'injection d'électrons. La nature déficiente en électrons du composé lui permet de former des systèmes d'exciplex avec des matériaux donneurs d'électrons, améliorant ainsi ses performances dans les dispositifs électroniques.

Applications De Recherche Scientifique

4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine involves its interaction with molecular targets through its pyridine and pyrimidine rings. These interactions can reduce trap state densities and inhibit nonradiative recombination, leading to improved electron transport and injection properties. The compound’s electron-deficient nature allows it to form exciplex systems with electron-donating materials, enhancing its performance in electronic devices.

Comparaison Avec Des Composés Similaires

Composés similaires

4,6-Bis(3,5-di(pyridin-4-yl)phényl)-2-phénylpyrimidine: Ce composé a une structure similaire mais avec un groupe phényle au lieu d'un groupe méthyle, ce qui entraîne des propriétés électroniques différentes.

Acide 3,5-di(pyridin-4-yl)benzoïque: Ce composé partage les cycles pyridine mais a une structure de base différente, ce qui conduit à une réactivité et des applications différentes.

Unicité

4,6-Bis(3,5-di(pyridin-4-yl)phényl)-2-méthylpyrimidine se distingue par sa haute mobilité électronique et ses propriétés d'injection, ce qui le rend particulièrement utile dans les applications électroniques avancées. Sa capacité à former des systèmes d'exciplex avec des matériaux donneurs d'électrons améliore encore sa polyvalence et ses performances.

Propriétés

Formule moléculaire |

C37H26N6 |

|---|---|

Poids moléculaire |

554.6 g/mol |

Nom IUPAC |

4,6-bis(3,5-dipyridin-4-ylphenyl)-2-methylpyrimidine |

InChI |

InChI=1S/C37H26N6/c1-25-42-36(34-20-30(26-2-10-38-11-3-26)18-31(21-34)27-4-12-39-13-5-27)24-37(43-25)35-22-32(28-6-14-40-15-7-28)19-33(23-35)29-8-16-41-17-9-29/h2-24H,1H3 |

Clé InChI |

WCXNEXQHQNXXEA-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)C5=CC(=CC(=C5)C6=CC=NC=C6)C7=CC=NC=C7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12295399.png)

![4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid](/img/structure/B12295425.png)

![7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295431.png)

![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B12295440.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)

![2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide](/img/structure/B12295448.png)

![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)